(2Z)-2-[(4-chlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(4-chlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-chlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 4-chloroaniline with ethyl 2-oxo-2H-chromene-3-carboxylate under acidic conditions to form the imine intermediate. This intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents and reagents is also tailored to minimize cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-chlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding oxides.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-2-[(4-chlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-chlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)imino]-5-(4-ethoxybenzyl)-1,3-thiazolidin-4-one
- (Z)-2-[(2-bromo-4-chlorophenyl)imino)methyl]-4-chlorophenol
Uniqueness
(2Z)-2-[(4-chlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide stands out due to its unique chromene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research .
Properties
IUPAC Name |
2-(4-chlorophenyl)imino-8-ethoxychromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-2-23-15-5-3-4-11-10-14(17(20)22)18(24-16(11)15)21-13-8-6-12(19)7-9-13/h3-10H,2H2,1H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABPPMZQOAESKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)Cl)C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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